molecular formula C15H12F3NO4S B14543523 N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 62261-71-6

N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14543523
CAS No.: 62261-71-6
M. Wt: 359.3 g/mol
InChI Key: FTZPCNQBJXFCST-UHFFFAOYSA-N
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Description

N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the benzoyl and methoxyphenyl intermediates, followed by their reaction with trifluoromethanesulfonamide under specific conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethanesulfonamide group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide can be compared with other similar compounds such as:

  • N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonate
  • N-(3-Benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonyl chloride

These compounds share similar structural features but differ in their functional groups, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific combination of benzoyl, methoxyphenyl, and trifluoromethanesulfonamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62261-71-6

Molecular Formula

C15H12F3NO4S

Molecular Weight

359.3 g/mol

IUPAC Name

N-(3-benzoyl-4-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C15H12F3NO4S/c1-23-13-8-7-11(19-24(21,22)15(16,17)18)9-12(13)14(20)10-5-3-2-4-6-10/h2-9,19H,1H3

InChI Key

FTZPCNQBJXFCST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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